molecular formula C10H8ClNO2 B14641001 1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione CAS No. 51776-27-3

1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B14641001
CAS No.: 51776-27-3
M. Wt: 209.63 g/mol
InChI Key: DIODIJSDAKYWFU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione typically involves the chloromethylation of 5-methyl-1H-indole-2,3-dione. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment to protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase-transfer catalysts can improve the efficiency of the reaction by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of quinonoid structures.

    Reduction: Formation of dihydroindole derivatives.

Scientific Research Applications

1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indole core can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-5-methyl-1H-indole-2,3-dione is unique due to the presence of both the chloromethyl and methyl groups on the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

51776-27-3

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-(chloromethyl)-5-methylindole-2,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-6-2-3-8-7(4-6)9(13)10(14)12(8)5-11/h2-4H,5H2,1H3

InChI Key

DIODIJSDAKYWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCl

Origin of Product

United States

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